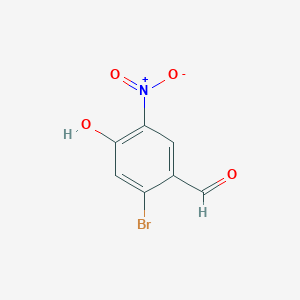

2-Bromo-4-hydroxy-5-nitrobenzaldehyde

Description

2-Bromo-4-hydroxy-5-nitrobenzaldehyde is a multifunctional aromatic compound featuring a benzaldehyde core substituted with bromine (Br) at position 2, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 4. These substituents confer unique electronic and steric properties, making the compound relevant in organic synthesis, pharmaceuticals, and materials science. The electron-withdrawing nitro and bromo groups enhance the acidity of the hydroxyl group, while the aldehyde moiety provides a reactive site for further derivatization.

Properties

Molecular Formula |

C7H4BrNO4 |

|---|---|

Molecular Weight |

246.01 g/mol |

IUPAC Name |

2-bromo-4-hydroxy-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H4BrNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |

InChI Key |

NOACZFDLZCTONN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-bromo-4-hydroxybenzaldehyde, followed by careful control of reaction conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Reduction: 2-Bromo-4-hydroxy-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-hydroxy-5-nitrobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence the physical and chemical behavior of bromonitrobenzaldehyde derivatives. Key comparisons include:

5-Bromo-4-fluoro-2-hydroxybenzaldehyde ():

- Substitutions: Bromo (C5), fluoro (C4), hydroxyl (C2).

- Compared to the target compound, the absence of a nitro group reduces electron-withdrawing effects, leading to lower acidity of the hydroxyl group. Fluorine’s electronegativity may enhance stability but reduce reactivity compared to nitro.

- 4-Bromo-2-nitrobenzaldoxime (): Substitutions: Bromo (C4), nitro (C2), aldoxime (-CH=N-OH) at C1. Nitro at C2 (vs. C5 in the target compound) alters conjugation patterns and acidity.

5-Bromo-4-nitro-1H-imidazole ():

- Substitutions: Bromo (C5), nitro (C4) on an imidazole ring.

- The heterocyclic structure confers distinct electronic properties and biological activity compared to the benzaldehyde scaffold.

Physicochemical Properties

- Acidity : The hydroxyl group in 2-bromo-4-hydroxy-5-nitrobenzaldehyde is more acidic than in 5-bromo-4-fluoro-2-hydroxybenzaldehyde due to the stronger electron-withdrawing nitro group.

- Solubility : Nitro and bromo substituents reduce solubility in polar solvents compared to fluorine-containing analogs.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), whereas aldoximes () participate in coordination chemistry or cyclization.

Computational Insights

Density functional theory (DFT) studies () could predict electronic properties such as charge distribution and frontier molecular orbitals. For example, the nitro group’s electron-withdrawing nature likely lowers the LUMO energy, enhancing electrophilicity. Comparative DFT analyses with analogs like 4-bromo-2-nitrobenzaldoxime could quantify substituent effects on reactivity .

Structural and Crystallographic Comparisons

While crystallographic data for the target compound is absent, SHELX software () is widely used for small-molecule structure determination. Analogous compounds, such as 4-bromo-2-nitrobenzaldoxime, may exhibit hydrogen-bonding networks involving hydroxyl and nitro groups, influencing crystal packing and stability .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Functional Groups | Key Properties/Applications |

|---|---|---|---|

| 2-Bromo-4-hydroxy-5-nitrobenzaldehyde | Br (C2), -OH (C4), -NO₂ (C5) | Aldehyde, -OH, -NO₂ | High acidity, electrophilic aldehyde |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (C5), -F (C4), -OH (C2) | Aldehyde, -OH, -F | Moderate acidity, enhanced stability |

| 4-Bromo-2-nitrobenzaldoxime | Br (C4), -NO₂ (C2), -CH=N-OH | Aldoxime, -NO₂ | Chelation, coordination chemistry |

| 5-Bromo-4-nitro-1H-imidazole | Br (C5), -NO₂ (C4) (imidazole) | Heterocyclic, -NO₂ | Potential bioactive intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.